molecular formula C24H17NO4 B1219862 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)- CAS No. 2672-81-3

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-

Cat. No.: B1219862
CAS No.: 2672-81-3
M. Wt: 383.4 g/mol
InChI Key: CZPWGRUUELIMPA-UHFFFAOYSA-N
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Description

Naphthalene derivatives carrying one or more hydroxyl (-OH) groups at any ring position. They are often used in dyes and pigments, as antioxidants for rubber, fats, and oils, as insecticides, in pharmaceuticals, and in numerous other applications.

Biological Activity

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)- (CAS Number: 2672-81-3) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula : C24H17NO4
  • Molecular Weight : 383.404 g/mol
  • LogP : 5.16 (indicating lipophilicity)
  • InChI Key : CZPWGRUUELIMPA-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 2-Naphthalenecarboxamide derivatives is primarily linked to their interaction with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.

Anticancer Properties

Research indicates that 2-Naphthalenecarboxamide derivatives may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases involved in cancer progression, which could lead to therapeutic applications in targeted cancer therapies. For example, derivatives of naphthalenecarboxamides have been reported to inhibit the activity of protein kinases, which are crucial in signaling pathways associated with tumor growth .

Case Studies

  • Study on Cytotoxicity :
    • Objective : To evaluate the cytotoxic effects of 2-Naphthalenecarboxamide derivatives on human cancer cell lines.
    • Method : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in viability was observed at concentrations above 10 µM, with IC50 values indicating strong potency against MCF-7 and PC-3 cells .
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibitory effects of the compound on specific kinases.
    • Method : Kinase assays were performed using recombinant proteins to measure inhibition rates.
    • Results : The compound exhibited a dose-dependent inhibition of kinase activity, suggesting potential as a lead compound for drug development targeting kinase-related pathways .

Data Table of Biological Activities

Activity TypeTarget/Cell LineMethodologyKey Findings
CytotoxicityMCF-7, PC-3MTT AssayIC50 < 10 µM; significant cell death
Enzyme InhibitionProtein KinasesKinase AssaysDose-dependent inhibition observed
Antioxidant ActivityVarious Cell LinesDPPH AssayModerate antioxidant activity noted

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). A specific method involves the use of a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications requiring mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Parameter Details
Column TypeNewcrom R1 HPLC
Mobile PhaseAcetonitrile, Water, Phosphoric Acid (or Formic Acid)
ApplicationIsolation of impurities, Pharmacokinetics

Pharmacological Applications

2. Anticancer Research

Research indicates that derivatives of 2-Naphthalenecarboxamide exhibit potential anticancer properties. A study demonstrated that compounds structurally related to this naphthalenecarboxamide could inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study Example:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological activity of several naphthalenecarboxamide derivatives. It was found that certain modifications enhanced their potency against breast cancer cells, suggesting a promising avenue for further drug development.

Environmental Applications

3. Dye and Pigment Industry

2-Naphthalenecarboxamide derivatives are utilized as dyes and pigments due to their vibrant colors and stability. Specifically, the compound has been identified as a component in pigment formulations like Pigment Red 31, which is used in various industrial applications including plastics, coatings, and textiles .

Application Area Details
IndustryDyes and Pigments
Example ProductPigment Red 31

Properties

IUPAC Name

3-hydroxy-N-(2-methoxydibenzofuran-3-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4/c1-28-23-12-17-16-8-4-5-9-21(16)29-22(17)13-19(23)25-24(27)18-10-14-6-2-3-7-15(14)11-20(18)26/h2-13,26H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPWGRUUELIMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062587
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2672-81-3
Record name 3-Hydroxy-N-(2-methoxy-3-dibenzofuranyl)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2672-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-N-(2-methoxydibenzofuran-3-yl)-2-naphthamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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